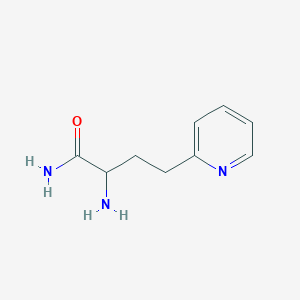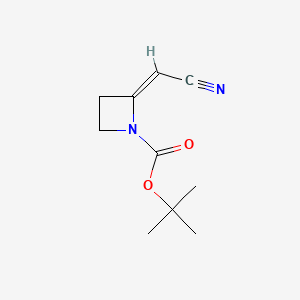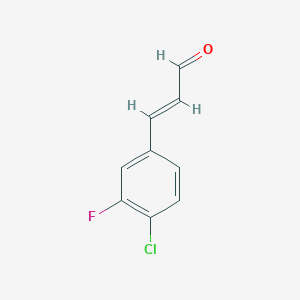
3-(4-Chloro-3-fluorophenyl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6ClFO. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an acrylaldehyde group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with an appropriate reagent to introduce the acryl group. One common method is the Knoevenagel condensation, where 4-chloro-3-fluorobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as piperidine or pyridine are used to facilitate the Knoevenagel condensation, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize the production rate.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-3-fluorophenyl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Chloro-3-fluorophenyl)acrylic acid.
Reduction: 3-(4-Chloro-3-fluorophenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-fluorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde involves its reactivity with various functional groups. The aldehyde group can form Schiff bases with amines, while the chloro and fluoro substituents can participate in electrophilic aromatic substitution reactions. These interactions are crucial for its role as an intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)acrylaldehyde: Lacks the fluoro substituent, which may affect its reactivity and applications.
3-(4-Fluorophenyl)acrylaldehyde: Lacks the chloro substituent, leading to different chemical properties.
3-(4-Bromo-3-fluorophenyl)acrylaldehyde: Contains a bromo substituent instead of chloro, which can influence its reactivity.
Uniqueness
3-(4-Chloro-3-fluorophenyl)acrylaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric effects, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C9H6ClFO |
|---|---|
Molekulargewicht |
184.59 g/mol |
IUPAC-Name |
(E)-3-(4-chloro-3-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-6H/b2-1+ |
InChI-Schlüssel |
PSNZIQFQQNCEPH-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C=O)F)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


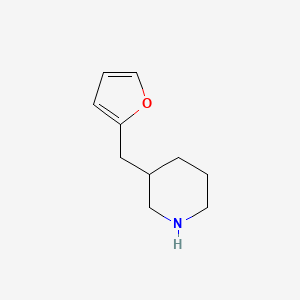
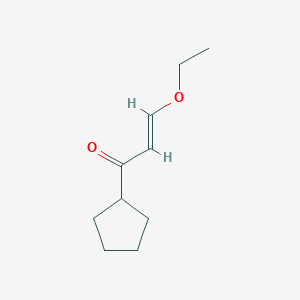
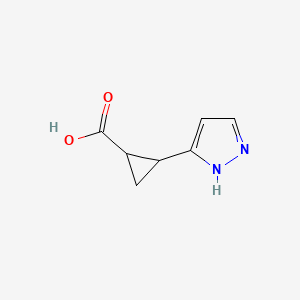
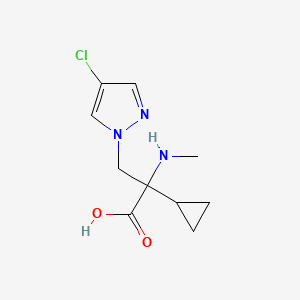
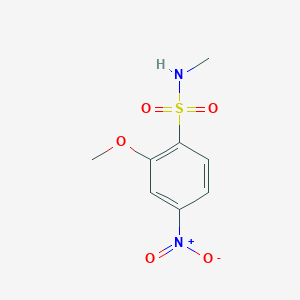
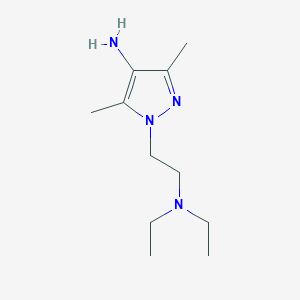
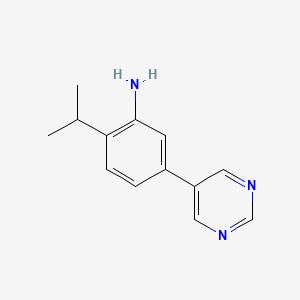
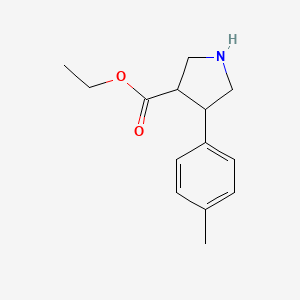
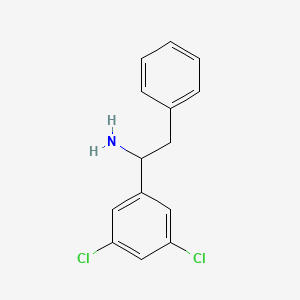
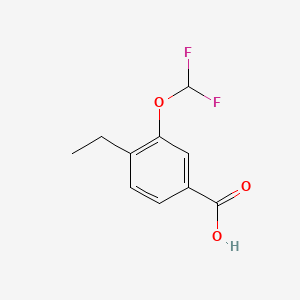
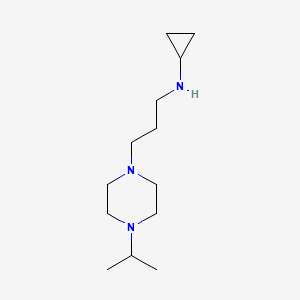
![1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate](/img/structure/B13625715.png)
